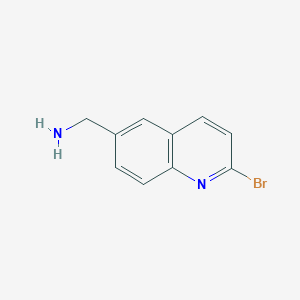

(2-Bromo-6-quinolyl)methanamine

Description

(2-Bromo-6-quinolyl)methanamine is a brominated quinoline derivative featuring a methanamine group (-CH2NH2) at the 2-position of the quinoline ring, with a bromine substituent at the 6-position. Quinoline derivatives are widely studied for their aromaticity, planar structure, and versatility in medicinal chemistry, particularly in antimicrobial and anticancer applications. The bromine atom enhances electrophilicity and may influence binding interactions in biological systems, while the methanamine group provides a reactive site for further functionalization or conjugation .

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

(2-bromoquinolin-6-yl)methanamine |

InChI |

InChI=1S/C10H9BrN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H,6,12H2 |

InChI Key |

XOMQSYBHQAFGQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-quinolyl)methanamine typically involves the bromination of 6-quinolinemethanamine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination .

Industrial Production Methods: Industrial production of (2-Bromo-6-quinolyl)methanamine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-quinolyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: The compound can be reduced to form the corresponding quinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

Major Products Formed:

- Substitution reactions yield various substituted quinoline derivatives.

- Oxidation reactions produce imines or nitriles.

- Reduction reactions result in reduced quinoline derivatives .

Scientific Research Applications

Scientific Research Applications of (2-Bromo-6-quinolyl)methanamine

(2-Bromo-6-quinolyl)methanamine is an organic compound belonging to the quinoline derivatives class, characterized by a bromine atom at the 2-position and an amine group at the methylene position of the quinoline ring. This unique structure gives it distinct chemical reactivity and biological activity, making it valuable for research and industrial purposes.

Overview

(2-Bromo-6-quinolyl)methanamine serves as a building block in organic synthesis for creating more complex quinoline derivatives. It is also an intermediate in synthesizing pharmaceuticals and agrochemicals. Moreover, it is studied for its potential antimicrobial and anticancer properties in biological research and is used in developing new drugs that target specific biological pathways. In industry, it is used in the production of dyes, pigments, and other specialty chemicals.

Chemical Reactions

(2-Bromo-6-quinolyl)methanamine undergoes several chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

- Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction Reactions: The compound can be reduced to form the corresponding quinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

- Chemistry: Used as a building block in organic synthesis for preparing complex quinoline derivatives and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biology: Studied for potential antimicrobial and anticancer properties and used in developing new drugs targeting specific biological pathways.

- Medicine: Explored for potential therapeutic applications, including its use as a precursor in synthesizing drugs for treating infectious diseases and cancer.

- Industry: Used in producing dyes, pigments, and other specialty chemicals.

(2-Bromo-6-quinolyl)methanamine's potential biological activities make it interesting in medicinal chemistry. Recent research has focused on its anticancer properties, antibacterial effects, and mechanisms of action.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Viability and Apoptosis: In vitro studies using cell lines like HL-60 (human promyelocytic leukemia) showed that treatment with this compound at 10 µM concentrations significantly increased apoptotic cells, indicating pro-apoptotic effects. Flow cytometry analysis showed an increase in the sub-G0/G1 phase population, indicative of apoptosis. The compound also caused cell cycle arrest in the G2/M phase, suggesting that its mechanism may involve interference with cell cycle progression.

- Cytotoxicity: It has significant antiproliferative activity against MCF-7 cells (2.84 µM).

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial properties, with significant inhibition observed against various bacteria.

Data Summary

| Activity Type | Cell Line/Organism | IC50/Effect | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 2.84 µM | Significant antiproliferative activity |

| Apoptosis | HL-60 | 10 µM | Induced apoptosis; G2/M phase arrest |

Mechanism of Action

The mechanism of action of (2-Bromo-6-quinolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Methanamine Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between (2-Bromo-6-quinolyl)methanamine and related compounds:

*Calculated based on molecular formula.

Key Observations:

- Substituent Effects: Bromine at the 6-position (quinoline) vs. 5-position (pyridine) alters electronic distribution and steric accessibility. Fluorine or ethoxy groups in phenyl derivatives modulate solubility and metabolic stability .

Anti-Mycobacterial Activity (Hypothetical Analysis):

- describes 3′-cyano derivatives of brominated quinolines (e.g., compound 72) with anti-mycobacterial activity. The cyano group enhances polarity, suggesting that (2-Bromo-6-quinolyl)methanamine could be modified similarly for improved activity .

- Pyridine vs. Quinoline: Pyridine-based methanamines (e.g., (5-bromopyridin-2-yl)methanamine) may exhibit lower activity due to reduced aromatic surface area for target binding compared to quinoline analogs .

Toxicity and Stability:

- Bromine in (2-Bromo-6-quinolyl)methanamine is less reactive than nitroso groups, likely reducing carcinogenic risk .

- Methyl Substitution: The methyl group in 6-bromo-3-methylquinolin-2-amine may increase metabolic stability but reduce target accessibility due to steric effects .

Biological Activity

(2-Bromo-6-quinolyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline moiety with a bromine atom at the 2-position and a methanamine group. This structure is significant as quinoline derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of (2-Bromo-6-quinolyl)methanamine through various mechanisms:

-

Cell Viability and Apoptosis :

- In vitro studies using cell lines such as HL-60 (human promyelocytic leukemia) demonstrated that treatment with (2-Bromo-6-quinolyl)methanamine at concentrations of 10 µM resulted in a significant increase in apoptotic cells, indicating its pro-apoptotic effects. Flow cytometry analysis showed an increase in the sub-G0/G1 phase population, which is indicative of apoptosis .

- The compound also caused cell cycle arrest in the G2/M phase, suggesting that its mechanism may involve interference with cell cycle progression .

- Cytotoxicity :

- Mechanistic Insights :

Antibacterial and Antifungal Activity

(2-Bromo-6-quinolyl)methanamine has also been evaluated for its antibacterial properties:

- Inhibition Studies :

- Hemolytic Activity :

Data Summary

| Activity Type | Cell Line/Organism | IC50/Effect | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 2.84 µM | Significant antiproliferative activity |

| Apoptosis | HL-60 | 10 µM | Induced apoptosis; G2/M phase arrest |

| Antibacterial | Various bacteria | Varies | Significant inhibition observed |

| Hemolytic Activity | Human RBCs | 10% hemolysis at MIC | Increased hemolysis at higher concentrations |

Case Studies

In one notable study, (2-Bromo-6-quinolyl)methanamine was evaluated alongside other quinoline derivatives for their anticancer potential. The results indicated that while many derivatives exhibited similar activities, those with specific substitutions (like bromination) showed enhanced efficacy against resistant cancer cell lines .

Furthermore, another investigation into the compound's mechanism revealed that it could inhibit specific protein interactions crucial for cancer cell survival, highlighting its potential as a therapeutic agent against drug-resistant tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.